molecular formula C44H58N2O4 B11831993 3,3'-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol)

3,3'-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol)

Cat. No.: B11831993
M. Wt: 678.9 g/mol
InChI Key: BLTVERUNNWWGAT-UHFFFAOYSA-N
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Description

3,3’-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a piperazine ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol) typically involves the reaction of piperazine with 1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The aromatic groups in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3’-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Piperazine-1,4-diyl)bis(1-(9H-carbazol-9-yl)propan-2-ol)
  • 3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
  • 1,1’-(Piperazine-1,4-diyl)bis(propan-1-amine)

Uniqueness

3,3’-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol) is unique due to its specific structural features, such as the presence of bis(2,6-dimethylphenyl)methoxy groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C44H58N2O4

Molecular Weight

678.9 g/mol

IUPAC Name

1-[bis(2,6-dimethylphenyl)methoxy]-3-[4-[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C44H58N2O4/c1-29-13-9-14-30(2)39(29)43(40-31(3)15-10-16-32(40)4)49-27-37(47)25-45-21-23-46(24-22-45)26-38(48)28-50-44(41-33(5)17-11-18-34(41)6)42-35(7)19-12-20-36(42)8/h9-20,37-38,43-44,47-48H,21-28H2,1-8H3

InChI Key

BLTVERUNNWWGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CN3CCN(CC3)CC(COC(C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)O)O

Origin of Product

United States

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